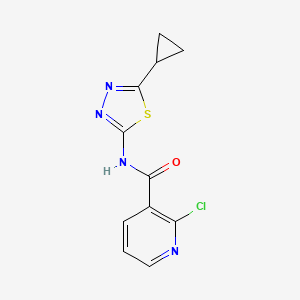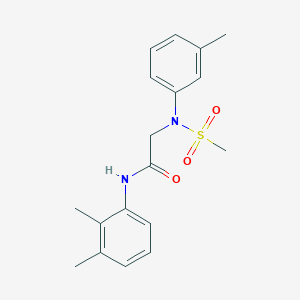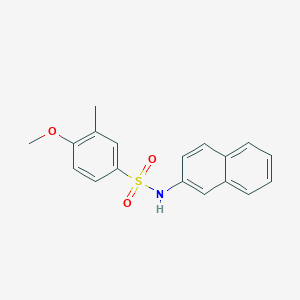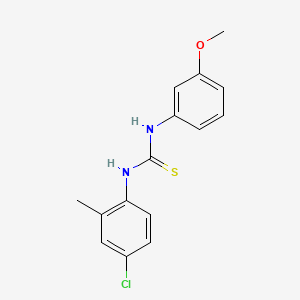
N-(3-acetylphenyl)-5-tert-butyl-2-methyl-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-5-tert-butyl-2-methyl-3-furamide, commonly known as A-836,339, is a synthetic compound that belongs to the class of drugs known as CB1 antagonists. It is a potent and selective antagonist of the cannabinoid receptor CB1, which is found in the central nervous system. The compound has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
A-836,339 is a selective antagonist of the CB1 receptor, which is found in the central nervous system. The CB1 receptor is involved in the regulation of various physiological processes, including appetite, pain, mood, and memory. A-836,339 binds to the CB1 receptor and blocks its activation by endocannabinoids, which are naturally occurring compounds that activate the receptor. By blocking the CB1 receptor, A-836,339 can modulate the activity of various neurotransmitters and modulate physiological processes.
Biochemical and Physiological Effects:
A-836,339 has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain in models of acute and chronic pain. The compound has also been shown to reduce anxiety and improve mood in animal models of anxiety and depression. Additionally, A-836,339 has been shown to reduce food intake and body weight in animal models of obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
A-836,339 has several advantages and limitations for laboratory experiments. One of the main advantages is its high selectivity for the CB1 receptor, which allows for the specific modulation of this receptor without affecting other receptors. Additionally, the compound has been extensively studied in animal models, and its pharmacokinetics and pharmacodynamics have been well characterized. However, one limitation of A-836,339 is its poor solubility in aqueous solutions, which can limit its use in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of A-836,339. One potential application is in the treatment of addiction, as the compound has been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, A-836,339 may have potential therapeutic applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Future studies may also investigate the effects of A-836,339 on other physiological processes, such as memory and learning. Overall, the study of A-836,339 has the potential to lead to the development of novel therapeutics for a variety of diseases.
Métodos De Síntesis
The synthesis of A-836,339 involves a multistep process. The starting material is 3-acetylphenol, which is first converted to 3-acetylphenyl isocyanate. This intermediate is then reacted with 5-tert-butyl-2-methyl-3-furoic acid to form the final product, A-836,339. The synthesis of this compound has been reported in several research articles, and the purity and yield of the product have been optimized through various methods.
Aplicaciones Científicas De Investigación
A-836,339 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. The compound has also been investigated for its potential use in the treatment of addiction, obesity, and metabolic disorders.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-5-tert-butyl-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-11(20)13-7-6-8-14(9-13)19-17(21)15-10-16(18(3,4)5)22-12(15)2/h6-10H,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHGKSLWVCYQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-5-tert-butyl-2-methylfuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5800817.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide](/img/structure/B5800818.png)

![4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide](/img/structure/B5800830.png)

![N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide](/img/structure/B5800836.png)
![4-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5800858.png)

![3-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5800873.png)
![2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5800876.png)

![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800897.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5800912.png)
